2-Bromo-4-methylpyrimidine
Overview
Description
2-Bromo-4-methylpyrimidine is an organic compound with the molecular formula C5H5BrN2 It is a derivative of pyrimidine, where a bromine atom is substituted at the second position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylpyrimidine can be synthesized through several methods. One common approach involves the bromination of 4-methylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide. The reaction typically occurs in an organic solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the second position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon in the presence of hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols, and solvents such as ethanol or dimethylformamide.
Coupling Reactions: Utilize palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethyl sulfoxide.
Reduction Reactions: Employ reducing agents like palladium on carbon and hydrogen gas.
Major Products:
Substitution Reactions: Yield substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Produce biaryl or vinyl derivatives of pyrimidine.
Reduction Reactions: Result in 4-methylpyrimidine.
Scientific Research Applications
2-Bromo-4-methylpyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a building block for the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Bromo-2-methylpyridine: Bromine and methyl groups are positioned differently on the pyridine ring.
2-Amino-4-methylpyrimidine: Contains an amino group instead of a bromine atom at the second position.
Uniqueness: 2-Bromo-4-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted synthesis and specialized applications in various fields.
Properties
IUPAC Name |
2-bromo-4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIJEBOLOXOVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449166 | |
Record name | 2-Bromo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130645-48-6 | |
Record name | 2-Bromo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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